molecular formula C13H15NO2 B14131641 Ethyl 2-(1H-Indol-1-yl)propanoate

Ethyl 2-(1H-Indol-1-yl)propanoate

Cat. No.: B14131641
M. Wt: 217.26 g/mol
InChI Key: FYCWDFQQAZYIFZ-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-Indol-1-yl)propanoate is an ethyl ester derivative featuring an indole moiety substituted at the 1-position of the heterocyclic ring. These compounds are characterized by their ethyl ester backbone and variable substituents on the indole ring, which influence their physicochemical properties, reactivity, and applications in pharmaceuticals, agrochemicals, and research .

Properties

IUPAC Name

ethyl 2-indol-1-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-16-13(15)10(2)14-9-8-11-6-4-5-7-12(11)14/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCWDFQQAZYIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1H-Indol-1-yl)propanoate typically involves the reaction of indole with ethyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-Indol-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine and nitric acid are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Ethyl 2-(1H-Indol-1-yl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(1H-Indol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Primary Uses
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate (Tryptophan ethyl ester) 6519-66-0 C₁₃H₁₆N₂O₂ Indol-3-yl, amino group on propanoate 232.28 Lab chemical, pharmaceutical intermediate
Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate 74120-22-2 C₁₇H₂₁NO₄ Indol-2-yl, methyl, ethoxy groups 303.35 Laboratory chemical synthesis
Ethyl 2-(5-nitro-1H-indol-2-yl)propanoate 952665-32-6 C₁₃H₁₄N₂O₄ Indol-2-yl, nitro group at position 5 274.26 Research applications
Fenoxaprop ethyl ester (Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate) N/A C₁₉H₁₇ClNO₅ Benzoxazolyl, chloro, phenoxy groups 386.80 Pesticide

Key Comparative Analysis

Substituent Effects on Reactivity and Stability
  • Indole Positional Isomerism: Ethyl 2-amino-3-(1H-indol-3-yl)propanoate (indol-3-yl) and ethyl 2-(5-nitro-1H-indol-2-yl)propanoate (indol-2-yl) demonstrate how substituent position influences electronic properties. Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate includes a methyl group at the indole 1-position, which sterically hinders reactions at the nitrogen, improving stability under basic conditions .
Physicochemical Properties
  • Solubility: Amino-substituted derivatives (e.g., CAS 6519-66-0) are more polar and water-soluble than nitro- or methyl-substituted analogs, affecting their bioavailability .
  • Thermal Stability : Methyl and ethoxy groups in CAS 74120-22-2 enhance thermal stability, making it suitable for high-temperature reactions .

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